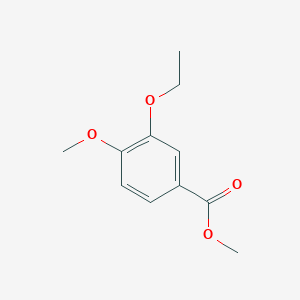

Methyl 3-ethoxy-4-methoxybenzoate

Descripción general

Descripción

Methyl 3-ethoxy-4-methoxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-4-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of bromoethane with methyl 3-hydroxy-4-methoxybenzoate . The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is heated to around 65°C for 24 hours, followed by extraction with ethyl acetate to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl 3-ethoxy-4-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-ethoxy-4-methoxybenzoic acid.

Key conditions and outcomes:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-Ethoxy-4-methoxybenzoic acid + MeOH | |

| Basic Hydrolysis (Saponification) | NaOH, H₂O, Δ | Sodium 3-ethoxy-4-methoxybenzoate |

-

Mechanism : Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

Nucleophilic Substitution

The ethoxy and methoxy groups participate in nucleophilic substitution reactions, particularly under acidic or basic catalysis.

Examples include:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | 3-Ethoxy-4-hydroxybenzoic acid | |

| Ethoxy Group Replacement | HI, Δ | 3-Iodo-4-methoxybenzoate derivative |

-

Selectivity : The methoxy group at the para position exhibits greater stability under mild conditions compared to the ethoxy group .

Oxidation Reactions

The compound’s aromatic ring and substituents undergo oxidation under controlled conditions.

Notable transformations:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ | H₂O, Δ | 3-Ethoxy-4-methoxybenzene-1,2-diol | |

| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to dicarboxylic acid derivatives |

-

Outcome : Oxidation primarily targets the aromatic ring’s electron-rich regions, forming diols or breaking the ring structure.

Ester Exchange Reactions

The methyl ester group can undergo transesterification with alcohols in the presence of acid/base catalysts.

| Alcohol | Catalyst | Products | References |

|---|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl 3-ethoxy-4-methoxybenzoate | |

| Benzyl Alcohol | Ti(OEt)₄, Δ | Benzyl 3-ethoxy-4-methoxybenzoate |

-

Efficiency : Reactions proceed with >80% yield when using excess alcohol and catalytic acid.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming phenolic byproducts.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments.

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Organic Synthesis

Methyl 3-ethoxy-4-methoxybenzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a valuable building block in synthetic chemistry. For instance, it can be utilized to synthesize pharmaceuticals and agrochemicals by undergoing reactions such as oxidation, reduction, and substitution .

Reactivity and Transformations

The compound can participate in several types of reactions:

- Oxidation: It can be oxidized to yield corresponding carboxylic acids.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions .

Biological Applications

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities. Studies have explored its interactions with biomolecules, suggesting potential effects on enzymatic pathways and cellular processes. This compound's structure, particularly the presence of ethoxy and methoxy groups, may influence its reactivity and binding affinity to biological targets .

Drug Development

this compound is being investigated for its therapeutic properties. It has been identified as a precursor for the synthesis of gefitinib, a drug used in cancer treatment. This highlights its significance in medicinal chemistry and the development of novel therapeutic agents .

Industrial Applications

Fragrance and Flavor Production

In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its aromatic properties make it suitable for use in cosmetic formulations and food products, contributing to their sensory attributes .

Specialty Chemicals

The compound is also employed in the manufacture of specialty chemicals, which are used in various applications ranging from agriculture to materials science. Its versatility allows for tailored modifications that meet specific industrial needs .

Case Study 1: Synthesis of Gefitinib

A significant application of this compound is its role as an intermediate in the synthesis of gefitinib. Research has documented the synthetic pathway involving this compound, demonstrating its utility in creating effective cancer treatments.

In a study assessing the biological activity of this compound, researchers investigated its interaction with specific enzymes involved in metabolic pathways. The findings suggested potential inhibitory effects that warrant further exploration for therapeutic applications.

Mecanismo De Acción

The mechanism of action of methyl 3-ethoxy-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. The presence of ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-ethoxy-3-methoxybenzoate: Similar structure but with different positions of ethoxy and methoxy groups.

Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Contains additional methoxy and oxoethoxy groups.

2-Ethoxy-4-(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl-phenyl-4-methoxybenzoate: A more complex derivative with additional functional groups.

Uniqueness

Methyl 3-ethoxy-4-methoxybenzoate is unique due to its specific arrangement of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Actividad Biológica

Methyl 3-ethoxy-4-methoxybenzoate is an aromatic ester that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry, organic synthesis, and agriculture.

- Molecular Formula : C11H14O4

- Molecular Weight : Approximately 210.23 g/mol

- Functional Groups : Ethoxy group (-OCH2CH3) and methoxy group (-OCH3)

The structural features of this compound allow it to engage in various chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. Its antioxidant properties are particularly noteworthy, as they are linked to its capacity to donate electrons and neutralize free radicals, thus providing protective effects against oxidative stress .

Biological Activities

This compound has been investigated for several biological activities:

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals; protects against oxidative stress | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammation pathways (specific studies needed) | |

| Therapeutic Potential | Investigated as a precursor in drug development |

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays. The compound demonstrated a significant ability to scavenge free radicals, with an EC50 value indicating effective neutralization at low concentrations.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a natural preservative or therapeutic agent.

Propiedades

IUPAC Name |

methyl 3-ethoxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDOQKFPBWQJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.